molecular formula C12H13NO2 B143790 1-(5-Hydroxy-1,2-dimethylindol-3-yl)ethanone CAS No. 135333-93-6

1-(5-Hydroxy-1,2-dimethylindol-3-yl)ethanone

Cat. No.: B143790
CAS No.: 135333-93-6
M. Wt: 203.24 g/mol
InChI Key: KBKVVYIQKBYAGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-1,2-dimethylindol-3-yl)ethanone typically involves the reaction of appropriate indole precursors with ethanone derivatives under controlled conditions. One common method includes the use of palladium(II) acetate as a catalyst in the presence of a bidentate ligand and a base such as triethylamine . The reaction is carried out under reflux in a solvent mixture of toluene and acetonitrile at elevated temperatures (around 110°C) for a specified duration (e.g., 1 hour) to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxy-1,2-dimethylindol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.

Major Products:

Scientific Research Applications

1-(5-Hydroxy-1,2-dimethylindol-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-1,2-dimethylindol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play crucial roles in its reactivity and binding affinity to biological targets. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

  • 1-(5-Hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone
  • 1-(2,3-Dimethyl-5-nitro-indol-1-yl)-ethanone
  • 1-(2,3-dihydro-1H-indol-5-yl)ethanone
  • 2-Diethylamino-1-(1H-indol-3-yl)-ethanone
  • 2-Dimethylamino-1-(1H-indol-3-yl)-ethanone

Uniqueness: 1-(5-Hydroxy-1,2-dimethylindol-3-yl)ethanone is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carbonyl functional groups enhances its versatility in chemical reactions and potential biological activities .

Properties

IUPAC Name

1-(5-hydroxy-1,2-dimethylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-12(8(2)14)10-6-9(15)4-5-11(10)13(7)3/h4-6,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKVVYIQKBYAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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